
Spectroscopic and Synthetic Profile of 2-Bromo-
6-methylisonicotinaldehyde: A Technical

Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
2-Bromo-6-

methylisonicotinaldehyde

Cat. No.: B8250814 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
2-Bromo-6-methylisonicotinaldehyde (CAS No. 1060805-89-1) is a versatile heterocyclic

aldehyde of significant interest in synthetic and medicinal chemistry.[1] Its bifunctional nature,

featuring a reactive bromine atom and a nucleophilically susceptible aldehyde group on a

methyl-substituted pyridine core, renders it a valuable intermediate for the construction of

complex molecular architectures.[1] This document provides a technical guide to its

spectroscopic characteristics and synthetic utility. While experimentally determined spectra for

this specific compound are not readily available in the public domain, this guide presents

predicted data based on established principles of spectroscopy and analysis of analogous

structures. Detailed, generalized protocols for spectroscopic analysis are also provided to aid

researchers in its characterization.

Chemical and Physical Properties
2-Bromo-6-methylisonicotinaldehyde is a solid at room temperature and should be stored at

4°C under a nitrogen atmosphere.[2] Its key identifiers and computed chemical properties are

summarized in the table below.
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Property Value Reference

CAS Number 1060805-89-1 [2]

Molecular Formula C₇H₆BrNO [2]

Molecular Weight 200.03 g/mol [2]

SMILES O=CC1=CC(Br)=NC(C)=C1 [2]

TPSA 29.96 Å² [2]

LogP 1.965 [2]

Hydrogen Bond Acceptors 2 [2]

Hydrogen Bond Donors 0 [2]

Rotatable Bonds 1 [2]

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Bromo-6-
methylisonicotinaldehyde. These predictions are derived from the analysis of structurally

similar compounds and established spectroscopic principles.

Predicted ¹H NMR Data
The ¹H NMR spectrum is predicted to exhibit three distinct signals in the aromatic and aldehyde

regions. The chemical shifts are influenced by the electron-withdrawing effects of the bromine

atom, the aldehyde group, and the nitrogen atom in the pyridine ring, as well as the electron-

donating effect of the methyl group.
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Predicted Chemical
Shift (δ, ppm)

Multiplicity Number of Protons Assignment

~10.1 Singlet 1H
Aldehyde proton (-

CHO)

~7.8 Singlet 1H Aromatic proton (H-5)

~7.6 Singlet 1H Aromatic proton (H-3)

~2.7 Singlet 3H Methyl protons (-CH₃)

Predicted ¹³C NMR Data
The ¹³C NMR spectrum is expected to show seven distinct carbon signals, corresponding to

each carbon atom in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment

~192 Aldehyde carbon (C=O)

~162 Aromatic carbon (C-6)

~151 Aromatic carbon (C-2)

~145 Aromatic carbon (C-4)

~128 Aromatic carbon (C-5)

~125 Aromatic carbon (C-3)

~25 Methyl carbon (-CH₃)

Predicted Infrared (IR) Spectroscopy Data
The IR spectrum will be characterized by strong absorption bands corresponding to the

carbonyl and aromatic functionalities.
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Predicted Wavenumber
(cm⁻¹)

Intensity Assignment

~3050-3100 Medium Aromatic C-H stretch

~2920-2980 Weak-Medium Methyl C-H stretch

~1710 Strong Aldehyde C=O stretch

~1550-1600 Medium-Strong
Aromatic C=C and C=N

stretches

~1450 Medium Methyl C-H bend

~1200 Medium-Strong C-Br stretch

~800-900 Strong
Aromatic C-H out-of-plane

bend

Predicted Mass Spectrometry (MS) Data
In mass spectrometry with electron ionization (EI), the molecule is expected to show a

characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and

⁸¹Br isotopes in an approximate 1:1 ratio).

m/z
Predicted Relative
Abundance

Assignment

201 ~50%
[M+2]⁺ molecular ion (with

⁸¹Br)

199 ~50% [M]⁺ molecular ion (with ⁷⁹Br)

170/172 Variable [M-CHO]⁺

120 Variable [M-Br]⁺

91 Variable [M-Br-CHO]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-6-
methylisonicotinaldehyde in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ

= 0.00 ppm).

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR

spectrometer at room temperature.

¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay

of 1-2 seconds, and acquisition of 16-32 scans.

¹³C NMR Parameters: Typical parameters include a 45-degree pulse angle, a relaxation

delay of 2-5 seconds, and acquisition of 1024 or more scans with proton decoupling.

Infrared (IR) Spectroscopy
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal

of an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with ~100 mg of

dry potassium bromide (KBr) and press into a thin, transparent pellet.

Data Acquisition: Record the spectrum on an FTIR spectrometer, typically over a range of

4000-400 cm⁻¹.

Background Correction: Perform a background scan of the empty ATR crystal or a pure KBr

pellet before scanning the sample.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion

probe (for solids) or after separation by gas chromatography (GC-MS).

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
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Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic

sector mass analyzer.

Data Interpretation: Analyze the mass-to-charge ratio (m/z) of the parent ion and the

fragmentation pattern to confirm the molecular weight and structure.

Synthetic Utility and Reactivity
2-Bromo-6-methylisonicotinaldehyde is a valuable building block due to its dual reactivity.

The bromine atom serves as a handle for various cross-coupling reactions, while the aldehyde

group can undergo a wide range of transformations.[1]
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Reactions at C2-Br

Reactions at Aldehyde

2-Bromo-6-methylisonicotinaldehyde

Suzuki Coupling
(Ar-B(OH)2, Pd catalyst)

Stille Coupling
(Ar-SnBu3, Pd catalyst)

Buchwald-Hartwig Amination
(R2NH, Pd catalyst)

Oxidation
(e.g., KMnO4)

Reduction
(e.g., NaBH4)

Wittig Reaction
(Ph3P=CHR)

Imine Formation
(R-NH2, acid catalyst)

2-Aryl-6-methyl-
isonicotinaldehyde

2-Aryl-6-methyl-
isonicotinaldehyde

2-Amino-6-methyl-
isonicotinaldehyde

2-Bromo-6-methyl-
isonicotinic acid

(2-Bromo-6-methyl-
pyridin-4-yl)methanol

2-Bromo-4-alkenyl-
6-methylpyridine

N-Alkyl/Aryl-1-(2-bromo-
6-methylpyridin-4-yl)methanimine

Click to download full resolution via product page

Figure 1: Key synthetic transformations of 2-Bromo-6-methylisonicotinaldehyde.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b8250814?utm_src=pdf-body-img
https://www.benchchem.com/product/b8250814?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8250814?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
2-Bromo-6-methylisonicotinaldehyde is a synthetically attractive intermediate for developing

novel chemical entities. This guide provides a foundational understanding of its predicted

spectroscopic properties, which can serve as a benchmark for researchers working with this

compound. The outlined experimental protocols offer a starting point for its characterization,

and the reactivity map highlights its potential in diverse synthetic applications, particularly in the

fields of medicinal chemistry and materials science. Further experimental work is required to

fully elucidate and publish the definitive spectroscopic data for this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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